5-Chloro-1-methylindole
Overview
Description
Synthesis Analysis
The synthesis of 5-Chloro-1-methylindole and its analogues has been explored through various chemical reactions, including halogen-halogen exchange reactions and modifications of existing indole structures. For example, a large-scale and commercially feasible synthesis method for 5-chloroindole and its 3-substituted analogues has been described, involving a halogen - halogen exchange reaction from 5-bromoindole using cuprous chloride and dipolar aprotic solvent N-methyl-2-pyrrolidone in one pot with good yields (Keetha et al., 2011). This method highlights the accessibility of 5-Chloro-1-methylindole derivatives through efficient synthetic routes.
Molecular Structure Analysis
The molecular structure of 5-Chloro-1-methylindole has been characterized through various spectroscopic techniques, including X-ray crystallography. For instance, the crystal structure of a substituted 3-anilinoindole, closely related to 5-Chloro-1-methylindole, was elucidated, revealing insights into the geometric parameters and electronic structure of such compounds (Ferruti et al., 1972).
Scientific Research Applications
Antitumor Activity : Derivatives of indole, including those related to 5-Chloro-1-methylindole, have shown potential antitumor activity. For instance, compounds like 5-methoxy- and 5-hydroxy-2-chloro-3-formyl-6-methylindole derivatives exhibited antitumor effects against P388 leukemia in mice (Andreani et al., 1979).
Corrosion Inhibition : Compounds such as 5-Amino- and 5-chloro-indole, closely related to 5-Chloro-1-methylindole, have been found to effectively inhibit mild steel corrosion in acidic environments. Their inhibitory effect was particularly notable at higher concentrations and temperatures up to 35°C (Moretti et al., 1996).
Antibacterial Applications : Studies have shown that 5-methylindole, a compound structurally similar to 5-Chloro-1-methylindole, can enhance the efficacy of aminoglycosides against gram-positive bacteria, suggesting its potential as an antibacterial agent or adjuvant in combating antibiotic resistance (Sun et al., 2020); (Li et al., 2022).
Chemical Synthesis : Chloroacetone-based synthesis methods have been developed for 3-methylindoles, leading to the high yield conversion of similar compounds into useful oxindole derivatives, highlighting its application in synthetic chemistry (Underwood et al., 1992).
Neurological Studies : Compounds like P-chloroamphetamine and some chloroindoles, closely related to 5-Chloro-1-methylindole, have been studied for their effects on serotonin levels in the brain. Such research has implications for understanding neurotoxic effects and the mechanism of action of these compounds (Ad & Gál, 1976).
Drug Discovery : Synthesis of S-3-(1-methylindole)methyl derivatives of 5′-deoxy-5′-thioadenosine has been demonstrated, indicating potential applications in drug discovery and pharmacological research (Benghiat & Crooks, 1983).
Material Science : Research in materials science has demonstrated the potential of high-quality poly(5-methylindole) films, related to 5-Chloro-1-methylindole, for applications due to their good fluorescence properties, electrochemical behavior, and thermal stability (Xu et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloro-1-methylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUJZFNYIBXEDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445985 | |
Record name | 5-Chloro-1-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-methylindole | |
CAS RN |
112398-75-1 | |
Record name | 5-Chloro-1-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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